Ethyl 5-phenylpentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

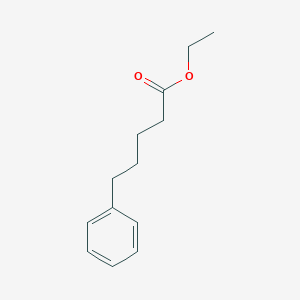

Structure

2D Structure

3D Structure

Properties

CAS No. |

17734-38-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 5-phenylpentanoate |

InChI |

InChI=1S/C13H18O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

InChI Key |

QCHDRUGIAZBPGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=CC=C1 |

Other CAS No. |

17734-38-2 |

Origin of Product |

United States |

Significance of Esters in Advanced Synthetic Design and Natural Product Chemistry

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. numberanalytics.comebsco.com Their importance in the world of chemistry is vast and varied.

In the realm of synthetic design, esters are prized for their versatility. They can be synthesized through several methods, with the Fischer esterification—the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst—being a classic example. numberanalytics.comresearchgate.net More advanced techniques like the Yamaguchi esterification and Steglich esterification have been developed to handle more complex molecules, highlighting the ongoing need for efficient ester formation in modern synthesis. researchgate.netfrontiersin.org Esters serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and polymers. numberanalytics.comwikipedia.org For instance, polyesters are a major class of plastics with widespread industrial applications. wikipedia.org

The significance of esters is equally profound in natural product chemistry. Many natural products owe their characteristic fragrances and flavors to the presence of ester functional groups. wikipedia.orgchemicalbull.comtwig-world.com For example, the pleasant scents of many fruits are due to volatile esters. chemicalbull.comtwig-world.com Beyond their aromatic properties, esters are integral structural components of many biologically active natural products. frontiersin.orgrsc.org Their synthesis is a key step in the total synthesis of many natural products, a field that aims to replicate complex molecules found in nature. frontiersin.orgrsc.org The development of new and efficient methods for creating ester bonds remains a significant area of research, driven by the desire to synthesize novel natural products and their analogs for potential use in medicine and other applications. frontiersin.orgrsc.org

Contextualization of Phenylpentanoate Scaffolds in Modern Chemical Synthesis

The phenylpentanoate scaffold, which forms the core structure of ethyl 5-phenylpentanoate, is a valuable building block in modern chemical synthesis, particularly in the field of medicinal chemistry. A "scaffold" in this context refers to the core molecular framework of a compound. nih.govufrj.br The strategic use of specific scaffolds is a key approach in drug discovery, as certain frameworks have been found to interact with a wide range of biological targets, earning them the label of "privileged scaffolds." ufrj.brrsc.orgmdpi.com

The phenylpentanoate structure and its derivatives have been explored for their potential in developing new therapeutic agents. For example, research has been conducted on related structures like ethyl 4-oxo-5-phenylpentanoate, which has been investigated for its potential in cancer research. biosynth.com The versatility of such scaffolds allows for the synthesis of a diverse range of compounds with varied biological activities. rsc.orgmdpi.com

The synthesis of compounds containing the phenylpentanoate scaffold often involves multi-step processes. For instance, the synthesis of ethyl 3-oxo-5-phenylpentanoate can be achieved through a reaction involving ethyl acetoacetate (B1235776) and benzyl (B1604629) chloride. prepchem.com The ability to modify these scaffolds at various positions allows chemists to fine-tune the properties of the resulting molecules, a crucial aspect of designing new drugs and materials. mdpi.com The ongoing interest in phenylpentanoate and similar scaffolds is driven by the continuous search for new and effective molecules with applications in medicine and materials science. nih.govrsc.org

Evolution of Research Interests in Ethyl 5 Phenylpentanoate and Analogous Structures

Conventional Esterification Routes for this compound Synthesis

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of 5-phenylpentanoic acid with ethanol (B145695) in the presence of an acid catalyst. This equilibrium-driven process typically utilizes a strong acid like sulfuric acid or hydrochloric acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. chemistrysteps.commasterorganicchemistry.com

To drive the reaction toward the product, an excess of the alcohol reactant is often used, or water is removed from the reaction mixture as it forms. chemistrysteps.commurov.info The general reaction is a slow process that requires heating the mixture under reflux. chemistrysteps.com While specific conditions for the esterification of 5-phenylpentanoic acid are not widely detailed, the principles of Fischer esterification are broadly applicable. chemistrysteps.commasterorganicchemistry.com

Alternatively, enzymatic synthesis presents a milder approach. For instance, lipase (B570770) enzymes like Novozym 435 have been successfully used to synthesize phenethyl esters from phenethyl alcohol and various acyl donors. nih.gov This biocatalytic method can achieve high conversion rates under more environmentally friendly conditions. nih.gov

Synthesis Strategies for Key Phenylpentanoate Precursors and Intermediates

Preparation of Ethyl 3-Oxo-5-phenylpentanoate

Ethyl 3-oxo-5-phenylpentanoate is a valuable precursor that can be synthesized through the alkylation of an acetoacetate (B1235776) ester. A documented laboratory procedure involves the reaction of ethyl acetoacetate with benzyl (B1604629) chloride. The synthesis begins with the deprotonation of ethyl acetoacetate using a strong base, such as sodium hydride, followed by a second deprotonation with n-butyllithium to form a dianion. This reactive intermediate then undergoes alkylation with benzyl chloride. The reaction is typically performed in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

| Reactants | Reagents | Solvent | Yield |

| Ethyl acetoacetate, Benzyl chloride | 1. Sodium hydride (50%) 2. n-Butyllithium 3. Conc. HCl (for quench) | Tetrahydrofuran (THF), Ether | 37% |

This table presents a summary of the synthesis of ethyl 3-oxo-5-phenylpentanoate.

The resulting β-keto ester, ethyl 3-oxo-5-phenylpentanoate, can subsequently be used in further synthetic transformations.

Synthesis of Halogenated Phenylpentanoate Precursors (e.g., Ethyl 5-bromo-5-phenylpentanoate)

Halogenated phenylpentanoate precursors are versatile intermediates for introducing further functionality. For example, 5-bromo-pentanoic acid can serve as a starting material, which can be synthesized by the bromination of pentanoic acid. ontosight.ai The subsequent esterification of 5-bromopentanoic acid would yield the corresponding ethyl ester.

A general method for preparing α-halogenated esters involves the reaction of an acylal with a hydrogen halide. google.com More specifically, methods for synthesizing related brominated esters, such as ethyl 3-bromo-2,2-difluoro-5-phenylpentanoate, have been documented. rsc.org This synthesis involves the treatment of the corresponding hydroxyl precursor with triphenylphosphine (B44618) and tetrabromomethane in toluene (B28343) under reflux. rsc.org While this example illustrates the formation of a brominated ester at a different position and with fluorine substituents, the underlying principles of converting a hydroxyl group to a bromide can be applied to the synthesis of other halogenated phenylpentanoate precursors.

Methodologies for Constructing the Phenylpentanoate Carbon Skeleton

Constructing the C5-phenyl backbone of the target molecule is a key strategic consideration. Retrosynthetic analysis, which involves mentally breaking down the target molecule into smaller, readily available starting materials, is a common approach to planning the synthesis. nih.gov

One such strategy involves the Michael addition reaction. For instance, the carbon skeleton of a substituted phenylpentanoate has been constructed through a sequential Michael addition/retro-Claisen condensation. In one example, 1,3-diphenylpropane-1,3-dione (B8210364) was reacted with an acrylate (B77674) ester in the presence of a base like potassium carbonate and an alcohol solvent. This method allows for the formation of the core carbon framework in a controlled manner.

Advanced Synthetic Approaches to this compound Derivatives

To improve synthetic efficiency, reduce waste, and shorten reaction times, advanced synthetic methodologies such as one-pot procedures are increasingly employed.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages. For example, a one-pot synthesis has been reported for the creation of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylates. This reaction starts with ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate and reacts it with primary amines. While the final product is a more complex heterocyclic derivative, the initial reactant is a functionalized phenylpentanoate, illustrating how such precursors can be used in efficient, multi-step, one-pot transformations.

Similarly, other complex heterocyclic systems have been assembled in a one-pot fashion starting from simpler precursors, highlighting a trend toward more streamlined synthetic routes. rsc.orgmdpi.com These methods often involve domino or cascade reactions where the product of one step immediately becomes the substrate for the next, all under the same reaction conditions. rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The generation of chiral centers within the this compound framework is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers can exhibit unique biological activity or physical properties. Researchers have developed several stereoselective methods to produce chiral analogues with high enantiomeric purity.

One notable approach is the catalytic asymmetric alkynylation of α-imino esters. This method has been used to synthesize optically active unnatural α-amino acid derivatives, such as Ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate. In one study, this compound was obtained with a 92% yield and an 83% enantiomeric excess (ee) using a specific catalytic system. Subsequent hydrogenation of the alkyne group can lead to the corresponding saturated chiral pentanoate derivative. nih.gov

Biocatalysis offers a green and highly selective alternative for creating chiral precursors. For instance, the biocatalytic stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate has been demonstrated. lookchem.com Another biocatalytic route provides access to (S)-3-cyano-5-phenylpentanoic acid, ethyl ester, a valuable chiral precursor for β-substituted-γ-amino acids. caltech.edu

Asymmetric aldol (B89426) additions represent a classic and effective strategy. The practical preparation of (3S)-hydroxy-5-phenylpentanoic acid can be achieved through the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal. This reaction yields two diastereomers that can be separated, followed by the removal of the chiral auxiliary to give the desired product with high optical purity. mdpi.comresearchgate.net This (S)-acid is a key building block for the synthesis of various natural products. researchgate.net

Further illustrating the diversity of approaches, the synthesis of (3S, 5S)-ethyl 5-azido-3-hydroxy-5-phenylpentanoate has also been reported, adding multiple chiral centers to the phenylpentanoate backbone. google.com These methods highlight the chemical versatility available for producing a range of structurally diverse and stereochemically defined analogues of this compound.

Table 1: Examples of Stereoselective Synthesis of this compound Analogues This table is interactive. You can sort and filter the data.

| Product Analogue | Synthetic Method | Key Reagents/Catalyst | Yield | Stereoselectivity (ee/dr) | Citation |

|---|---|---|---|---|---|

| Ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate | Catalytic Asymmetric Alkynylation | CuBr, (R,R)-Ph-Box | 92% | 83% ee | nih.gov |

| (3S)-Hydroxy-5-phenylpentanoic Acid | Asymmetric Aldol Addition | (R)-Acetyloxazolidinone, 3-phenylpropanal, TiCl₄ | 49% (major diastereomer) | >99% de | mdpi.comresearchgate.net |

| Ethyl 3-hydroxy-5-phenylpentanoate | Biocatalytic Stereoselective Synthesis | Not specified | Not specified | Not specified | lookchem.com |

| (S)-3-cyano-5-phenylpentanoic acid, ethyl ester | Biocatalytic Route | Not specified | Not specified | Not specified | caltech.edu |

| (3S, 5S)-ethyl 5-azido-3-hydroxy-5-phenylpentanoate | Multi-step synthesis | Not specified | Not specified | Not specified | google.com |

Utilization of Organometallic Reagents in Phenylpentanoate Synthesis (e.g., Lithium-Halogen Exchange)

Organometallic reagents are indispensable tools in modern organic synthesis, acting as potent carbon nucleophiles for the formation of new carbon-carbon bonds. Among the various methods to generate these reagents, lithium-halogen exchange is a fundamental and widely used reaction. wikipedia.org This process is particularly valuable for creating organolithium compounds, which are often more reactive than their Grignard reagent counterparts. libretexts.org

The lithium-halogen exchange reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). ethz.chumn.edu The reaction equilibrium is driven by the formation of the more stable organolithium species. ethz.chumn.edu For example, reacting an aryl bromide with n-BuLi results in the formation of an aryllithium and n-butyl bromide, as the sp²-hybridized aryl anion is more stable than the sp³-hybridized alkyl anion. ethz.ch

R-X + R'-Li ⇌ R-Li + R'-X (where R-X is an organic halide and R'-Li is an organolithium reagent)

This reaction is exceptionally rapid, often occurring faster than competing reactions like nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu The reactivity of the halides follows the general trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org

In the context of phenylpentanoate synthesis, lithium-halogen exchange can be used to prepare key precursors. For instance, a bromo-aromatic compound could be converted into its corresponding aryllithium derivative. This aryllithium can then react with a suitable electrophile, such as an epoxide or an α,β-unsaturated ester, to construct the carbon skeleton required for a phenylpentanoate derivative. This method allows for the regiospecific introduction of the phenyl group. While direct examples for this compound are not detailed in the provided sources, the principle is broadly applied in organic synthesis, including in the industrial manufacturing of complex molecules. ethz.ch For example, the synthesis of morphine involves a key step where n-butyllithium is used to perform a lithium-halogen exchange on a bromide, and the resulting nucleophilic carbon center undergoes a subsequent cyclization reaction. wikipedia.org

Table 2: General Scheme of Lithium-Halogen Exchange This table is interactive. You can sort and filter the data.

| Substrate (R-X) | Reagent (R'-Li) | Product (R-Li) | Byproduct (R'-X) | Driving Force | Citation |

|---|---|---|---|---|---|

| Aryl Bromide | n-Butyllithium | Aryllithium | n-Butyl Bromide | Formation of more stable sp² carbanion | wikipedia.orgethz.ch |

| Vinyl Iodide | tert-Butyllithium | Vinyllithium | tert-Butyl Iodide | Formation of more stable sp² carbanion | wikipedia.org |

| Alkyl Iodide | tert-Butyllithium | Alkyllithium | tert-Butyl Iodide | Equilibrium reaction | harvard.edu |

| Cyclopropyl Bromide | tert-Butyllithium | Cyclopropyllithium | tert-Butyl Bromide | Formation of strained ring anion | harvard.edu |

Hydrolytic and Transesterification Pathways of this compound

The ester functional group in this compound can be cleaved through hydrolysis or altered via transesterification, with enzymes often employed to achieve high selectivity.

Hydrolytic Pathways

Ester hydrolysis, the cleavage of an ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acids, bases, or enzymes. thieme-connect.comthieme-connect.com Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products, 5-phenylpentanoic acid and ethanol. d-nb.info Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and ethanol. beilstein-journals.org

Enzymatic hydrolysis offers a mild and selective alternative. Lipases, a class of hydrolase enzymes, are particularly effective. For instance, the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate has been investigated using a variety of hydrolases. While many enzymes show limited activity, some, like those from Pseudomonas fluorescens, can effect kinetic resolutions, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. researchgate.net This demonstrates the potential for enzymatic methods to not only hydrolyze the ester but also to resolve racemic mixtures into enantiomerically enriched products.

Transesterification Pathways

Transesterification involves the exchange of the ethyl group of this compound with another alcohol moiety. This reaction can be catalyzed by acids or bases, but enzymatic catalysis, particularly with lipases, has gained significant attention due to its efficiency and selectivity under mild conditions. mdpi.comprepchem.com Lipase-catalyzed transesterification can be used for the kinetic resolution of racemic alcohols by selectively acylating one enantiomer. For example, lipase PS-C has been used in the transesterification of methyl 3-hydroxy-5-phenylpentanoate with vinyl acetate, achieving high enantiomeric excess for both the resulting acetate and the unreacted alcohol. mdpi.com This highlights the utility of transesterification in preparing enantiomerically pure chiral building blocks.

Reduction Reactions of Ketone Precursors and Their Stereochemical Outcomes

The reduction of ketone precursors, such as ethyl 3-oxo-5-phenylpentanoate, is a key strategy for introducing chirality. Both enantioselective and diastereoselective methods have been developed to control the stereochemical outcome of these reductions.

Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate

The asymmetric reduction of the prochiral ketone ethyl 3-oxo-5-phenylpentanoate provides access to the chiral β-hydroxy ester, ethyl 3-hydroxy-5-phenylpentanoate, a valuable synthetic intermediate. Biocatalysis using whole-cell microorganisms has proven to be a highly effective method for achieving high enantioselectivity. A variety of microorganisms have been screened, leading to the identification of biocatalysts that can produce either the (R)- or (S)-enantiomer of the product with excellent enantiomeric excess (ee). For example, Gordonia alkanivorans has been shown to reduce ethyl 3-oxo-5-phenylpentanoate. The optimization of reaction conditions, such as cofactors and the use of co-solvents, can lead to enantiomeric excesses of up to 99%.

Table 1: Enantioselective Biocatalytic Reduction of Ethyl 3-Oxo-5-phenylpentanoate

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Various Microorganisms | (R) or (S) | Up to 99% | |

| Gordonia alkanivorans | Not specified | Not specified |

Diastereoselective Reduction Strategies

When the substrate contains a pre-existing stereocenter, the reduction of a ketone can lead to the formation of diastereomers. The control of this diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters. For instance, the synthesis of streptopyrrolidine isomers involves the diastereoselective reduction of an N-Boc-protected amino aldehyde. The treatment of N-Boc-D-phenylalaninal with the lithium enolate of ethyl acetate yields a mixture of two diastereomers, (3R,4R)- and (3S,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-phenylpentanoate, with the ratio being influenced by the specific reaction conditions.

Furthermore, the choice of a Lewis acid in the aldol reaction of (1-ethoxyvinyloxy)trimethylsilane with an aldehyde precursor can significantly influence the diastereomeric ratio of the resulting β-hydroxy esters. For example, using SnCl4 as the Lewis acid can favor the formation of one diastereomer over the other. Biocatalytic approaches have also been successful in achieving high diastereoselectivity. The reduction of a diketoester using recombinant E. coli cells has been shown to produce the corresponding syn-(3R,5S)-dihydroxy ester with a diastereomeric excess (de) of 99.8%.

Table 2: Diastereoselective Synthesis of Ethyl 3-Hydroxy-5-phenylpentanoate Derivatives

| Reactants | Reagent/Catalyst | Product Diastereomers | Diastereomeric Ratio/Excess | Reference |

|---|---|---|---|---|

| N-Boc-D-phenylalaninal, Lithium enolate of ethyl acetate | LDA, ZnBr2 | (3R,4R)- and (3S,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-phenylpentanoate | 3:2 | |

| Aldehyde 6, (1-ethoxyvinyloxy)trimethylsilane | SnCl4 | 8a and 8b | 3:7 | |

| Aldehyde 6, (1-ethoxyvinyloxy)trimethylsilane | BF3·OEt2 | Not specified | Not specified | |

| Diketoester 1 | Recombinant E. coli | syn-(3R,5S)-dihydroxy ester 2a | 99.8% de |

Carbon-Carbon Bond Forming Reactions Involving Phenylpentanoate Esters

Phenylpentanoate esters are versatile substrates for carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures.

Horner-Wadsworth-Emmons Reactions for α-Substituted Acrylates (e.g., Ethyl 2-Methylene-5-phenylpentanoate)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity. This reaction has been applied to the synthesis of α-substituted acrylates, such as ethyl 2-methylene-5-phenylpentanoate. A one-pot procedure has been developed that involves the initial alkylation of a phosphonoacetate, followed by an HWE reaction with formaldehyde. This method provides a straightforward route to these valuable building blocks. The HWE reaction typically favors the formation of the (E)-alkene.

Table 3: Synthesis of Ethyl 2-Methylene-5-phenylpentanoate via Horner-Wadsworth-Emmons Reaction

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Triethyl phosphonoacetate, 1-bromo-3-phenylpropane, Formaldehyde | Base (e.g., t-BuOK) | Ethyl 2-methylene-5-phenylpentanoate | Not specified |

Alkylation Reactions of Active Methylene (B1212753) Compounds (e.g., Ethyl 2-(diethoxyphosphoryl)-5-phenylpentanoate)

The synthesis of the phosphonate (B1237965) precursor required for the HWE reaction often involves the alkylation of an active methylene compound. For example, ethyl 2-(diethoxyphosphoryl)-5-phenylpentanoate can be prepared by the alkylation of the carbanion of ethyl 2-(diethoxyphosphoryl)acetate with (3-bromopropyl)benzene. This reaction typically employs a strong base, such as potassium tert-butoxide, to deprotonate the phosphonoacetate, generating a nucleophilic carbanion that then displaces the bromide from the alkyl halide. This alkylation step is a crucial C-C bond-forming reaction that introduces the 5-phenylpentyl side chain.

Table 4: Synthesis of Ethyl 2-(diethoxyphosphoryl)-5-phenylpentanoate

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-(diethoxyphosphoryl)acetate, (3-bromopropyl)benzene | Potassium tert-butoxide | Ethyl 2-(diethoxyphosphoryl)-5-phenylpentanoate | 62% |

Michael Addition and Related Condensation Reactions (e.g., for Ethyl 5-oxo-5-phenylpentanoate)

The carbon framework of this compound is a versatile scaffold for various chemical transformations. Among these, Michael additions and related condensation reactions are pivotal for introducing new functional groups and constructing more complex molecular architectures. A key example is the synthesis of ethyl 5-oxo-5-phenylpentanoate, which can be achieved through a sequential Michael addition and retro-Claisen condensation pathway. rsc.org

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. ias.ac.innrochemistry.comwikipedia.org In the synthesis of derivatives like ethyl 5-oxo-5-phenylpentanoate, a Michael donor (a nucleophile, often an enolate) adds to a Michael acceptor. wikipedia.org The mechanism typically begins with the deprotonation of the Michael donor by a base to form a stabilized carbanion. nrochemistry.com This is followed by the nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to a new carbon-carbon bond. nrochemistry.com

One documented synthesis of ethyl 5-oxo-5-phenylpentanoate involves the reaction of 1,3-diphenylpropane-1,3-dione with an acrylate in the presence of a base like potassium carbonate. rsc.org This process is proposed to proceed through a Michael addition followed by a retro-Claisen condensation.

A summary of the reaction conditions for the synthesis of ethyl 5-oxo-5-phenylpentanoate is presented below:

Table 1: Synthesis of Ethyl 5-oxo-5-phenylpentanoate via Michael Addition/Retro-Claisen Condensation

| Reactants | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 1,3-diphenylpropane-1,3-dione, Acrylate | K₂CO₃ (10 mol%) | Alcohol | 85 °C | Ethyl 5-oxo-5-phenylpentanoate | rsc.org |

This method highlights the utility of tandem reactions to efficiently build complex molecules from simpler precursors. The choice of base is critical, as strong bases can sometimes lead to side reactions like polymerizations or self-condensations. ias.ac.in

Functional Group Interconversions on the this compound Framework

Halogenation Reactions

Halogenation is a fundamental functional group interconversion that introduces halogen atoms (F, Cl, Br, I) into an organic molecule, often paving the way for further synthetic manipulations. mt.com The reactivity in a halogenation reaction depends on the specific halogen, the substrate, and the reaction conditions. mt.com For a molecule like this compound, halogenation can potentially occur at the aliphatic chain or, under different conditions, on the aromatic ring.

Halogenation of alkanes or the alkyl chain of a molecule typically proceeds via a free-radical mechanism, which involves initiation (homolytic cleavage of the halogen-halogen bond by heat or light), propagation, and termination steps. libretexts.org While direct halogenation of this compound is not extensively documented in the reviewed literature, the halogenation of related structures suggests the feasibility of such transformations. For instance, 5-bromopentanoic acid can be synthesized by the bromination of pentanoic acid, indicating that the terminal end of the pentanoate chain is accessible to halogenation. ontosight.ai

Furthermore, derivatives such as ethyl 5-bromo-2-phenylpentanoate have been reported, demonstrating that halogenation can be achieved on the broader framework. ontosight.ai The introduction of a bromine atom, a good leaving group, facilitates subsequent nucleophilic substitution reactions. ontosight.ai More complex halogenated derivatives, like ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate, have also been synthesized, showcasing the possibility of introducing multiple halogen atoms at various positions on a modified pentanoate backbone. koreascience.kr

Table 2: Examples of Halogenated Derivatives within the Phenylpentanoate Framework

| Compound Name | Halogen(s) | Position(s) of Halogenation | Reference |

|---|---|---|---|

| 5-Bromopentanoic acid | Bromine | 5 | ontosight.ai |

| Ethyl 5-bromo-2-phenylpentanoate | Bromine | 5 | ontosight.ai |

Transformations to Amino Acid Derivatives (e.g., Ethyl 2-amino-5-phenylpentanoate)

The conversion of the this compound framework into amino acid derivatives represents a significant synthetic transformation, as α-amino acids are the fundamental building blocks of proteins. A key target in this category is ethyl 2-amino-5-phenylpentanoate.

A versatile approach to optically active α-amino acid derivatives involves the catalytic asymmetric alkynylation of α-imino esters. nih.gov While this specific study does not start directly from this compound, it describes the synthesis of ethyl-2-(p-methoxyphenylamino)-5-phenylpentanoate, a direct precursor to the desired amino acid ester. This intermediate is synthesized and then can be further transformed. nih.gov

The synthesis of ethyl-2-(p-methoxyphenylamino)-5-phenylpentanoate is achieved through the hydrogenation of the corresponding unsaturated precursor, ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate, using a palladium on carbon (Pd/C) catalyst. nih.gov Subsequent removal of the p-methoxyphenyl (PMP) protecting group would yield the target ethyl 2-amino-5-phenylpentanoate. For instance, the PMP group can be removed oxidatively using ammonium (B1175870) cerium nitrate (B79036) (CAN). nih.gov

Table 3: Key Transformation to an Amino Acid Precursor

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate | H₂, 10% Pd/C | Ethyl-2-(p-methoxyphenylamino)-5-phenylpentanoate | Quantitative | nih.gov |

This transformation underscores a viable synthetic route to access valuable amino acid derivatives from a structure related to the this compound framework.

Detailed Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and extending their synthetic utility.

The Michael addition pathway, as seen in the formation of ethyl 5-oxo-5-phenylpentanoate precursors, follows a well-established conjugate addition mechanism. rsc.orgwikipedia.org The reaction is initiated by a base, which abstracts an acidic proton from the Michael donor (e.g., the α-carbon of a dicarbonyl compound) to generate a nucleophilic enolate. nrochemistry.com This enolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting intermediate is an enolate which is then protonated to yield the final 1,4-addition product. nrochemistry.com In the case of the sequential reaction described, this Michael adduct undergoes a subsequent retro-Claisen condensation to yield the final product. rsc.org

The mechanism of halogenation reactions on the alkyl chain of the this compound framework is expected to proceed via a free-radical chain reaction , particularly for chlorination and bromination in the presence of UV light or radical initiators. libretexts.org This mechanism involves three key stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals (2 Br•). libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form H-X and a carbon-centered radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

For the transformation to amino acid derivatives , the key step often involves catalytic hydrogenation . In the synthesis of ethyl-2-(p-methoxyphenylamino)-5-phenylpentanoate, the hydrogenation of a triple bond to a single bond occurs on the surface of a heterogeneous catalyst like palladium on carbon (Pd/C). nih.gov The mechanism involves the adsorption of both the alkyne and hydrogen onto the catalyst surface. The hydrogen atoms are added stepwise to the alkyne, first forming an alkene intermediate which typically remains on the catalyst surface and is further hydrogenated to the corresponding alkane before desorption. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the triple bond.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 5 Phenylpentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, triplet, quartet), and coupling constants (J) for Ethyl 5-phenylpentanoate provide a unique fingerprint for its proton framework.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.14-7.31 ppm. rsc.org The ethyl ester group is characterized by a quartet at approximately δ 4.12 ppm, resulting from the coupling of the methylene (B1212753) (-OCH₂-) protons with the adjacent methyl protons, and a corresponding triplet at about δ 1.25 ppm for the terminal methyl (-CH₃) protons. rsc.org The protons of the pentanoate chain appear as multiplets at distinct chemical shifts, including signals for the two methylene groups adjacent to the phenyl and ester functionalities at δ 2.59-2.67 ppm and δ 2.29-2.36 ppm, respectively. rsc.org

Table 1: Representative ¹H NMR Data for this compound rsc.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl-H | 7.14 - 7.31 | Multiplet | - |

| -OCH₂CH₃ | 4.12 | Quartet | 7.1 |

| Ph-CH₂- | 2.59 - 2.67 | Multiplet (Triplet) | - |

| -CH₂COO- | 2.29 - 2.36 | Multiplet (Triplet) | - |

| -CH₂CH₂CH₂- | 1.59 - 1.74 | Multiplet | - |

| -OCH₂CH₃ | 1.25 | Triplet | 7.1 |

Note: Data is based on spectra recorded at 300 MHz in CDCl₃. Chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete count and characterization of the carbon environments.

The ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) of the ester at approximately δ 173.8 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region, typically between δ 125.9 and 142.3 ppm. rsc.org The methylene carbon of the ethyl ester (-OCH₂) is found around δ 60.4 ppm, while the terminal methyl carbon (-CH₃) appears at about δ 14.4 ppm. rsc.org The carbons of the aliphatic chain produce signals at δ 35.7, 34.4, 31.1, and 24.8 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound rsc.org

| Carbon Atom | Chemical Shift (δ) ppm |

| C =O | 173.8 |

| Phenyl C (quaternary) | 142.3 |

| Phenyl CH (ortho, meta) | 128.5 |

| Phenyl CH (para) | 125.9 |

| -OC H₂CH₃ | 60.4 |

| Ph-C H₂- | 35.7 |

| -C H₂COO- | 34.4 |

| PhCH₂-C H₂- | 31.1 |

| -CH₂-C H₂-COO- | 24.8 |

| -OCH₂C H₃ | 14.4 |

Note: Data is based on spectra recorded at 75 MHz in CDCl₃. Chemical shifts can vary slightly based on solvent and experimental conditions.

Advanced Multidimensional NMR Techniques in Complex Derivative Analysis

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. In such cases, advanced multidimensional NMR techniques are indispensable. rsc.orgwikipedia.org

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the connectivity of the aliphatic chains in derivatives. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful method to assign carbon signals based on their attached, and more easily assigned, protons. wikipedia.orgdoi.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. doi.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and three-dimensional structure of complex derivatives. rsc.org

These techniques were instrumental in, for example, the structural assignment of Ethyl 4-benzoyl-5-(dimethylamino)-5-oxopentanoate, where HSQC and HMBC spectra were used to corroborate the final structure. doi.org

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₁₃H₁₈O₂), the calculated monoisotopic mass is 206.1307. Experimental HRMS analysis using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can confirm this value. For instance, a study reported a found mass of 206.1299 for this compound, which is in close agreement with the calculated value. rsc.org This level of accuracy is critical for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov It is exceptionally useful for identifying individual components within a mixture. researchgate.netresearchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component), which separates the compounds based on their boiling points and interactions with the column's stationary phase. As each compound, such as this compound, elutes from the column at a specific retention time, it enters the mass spectrometer. There, it is ionized, typically by electron impact, causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. For ω-phenyl fatty acid methyl esters, a highly diagnostic fragment is the tropylium (B1234903) cation at m/z 91, formed by benzylic cleavage. oup.com The combination of a unique retention time and a characteristic fragmentation pattern allows for the unambiguous identification and quantification of this compound even in complex biological or chemical matrices. nih.govoup.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound and its derivatives, specific absorption bands in the IR spectrum serve as diagnostic markers.

For instance, a derivative, ethyl (E)-2-methyl-5-phenyl-2-pentenoate, displays a strong carbonyl (C=O) stretch at 1710 cm⁻¹. mdpi.com Another derivative, ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]pentanoate, shows a distinct ester C=O stretch at 1732 cm⁻¹ and a ketone C=O stretch at 1689 cm⁻¹. The separation of these two carbonyl stretches indicates a non-conjugated electronic environment. Additionally, the C–O ester asymmetric stretch is observed around 1245 cm⁻¹. Aliphatic C–H stretches from the ethyl and methylene groups typically appear in the range of 2850–2983 cm⁻¹. mdpi.com

The presence of an aromatic ring is confirmed by C-H stretching vibrations for the benzene (B151609) ring, which are usually found just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| Ester C=O Stretch | 1710 - 1732 | mdpi.com |

| Ketone C=O Stretch | 1689 | |

| C-O Ester Asymmetric Stretch | 1245 - 1266 | mdpi.com |

| Aliphatic C-H Stretch | 2850 - 2983 | mdpi.com |

This table summarizes key IR absorption data from various derivatives of this compound, illustrating the diagnostic power of this technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores—the parts of a molecule responsible for its color. lcms.czupi.edu For this compound and its derivatives, the primary chromophore is the phenyl group.

The benzene ring in these compounds gives rise to characteristic absorption bands in the UV region. libretexts.org The electronic transitions within the aromatic ring, specifically π to π* transitions, are responsible for this absorption. libretexts.org The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the phenyl ring and the solvent used for the analysis. upi.edumhlw.go.jp

For example, in the HPLC analysis of certain derivatives, detection is often carried out at 254 nm, a common wavelength for detecting aromatic compounds. nih.gov This indicates significant absorbance in that region of the UV spectrum. The intensity and position of the absorption bands can provide valuable qualitative and quantitative information about the compound. upi.edu

Chromatographic Methods for Purity Assessment and Stereoisomer Resolution

Chromatographic techniques are essential for separating mixtures, purifying compounds, and determining the stereochemical composition of chiral molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds, enabling the determination of enantiomeric excess (ee) and diastereomeric ratios. unimi.ituma.es For derivatives of this compound, chiral HPLC is frequently employed to separate enantiomers. nih.govunimi.it

This is typically achieved using a chiral stationary phase, such as a Daicel CHIRALPAK column. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times (tR). For example, in the analysis of ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate, the two enantiomers were separated with retention times of 21.49 min (minor) and 35.00 min (major), allowing for the calculation of an 83% enantiomeric excess. nih.gov

The mobile phase composition, often a mixture of hexane (B92381) and isopropanol, and the flow rate are critical parameters that are optimized to achieve good resolution. nih.gov Detection is commonly performed using a UV detector, often set at 254 nm to monitor the aromatic chromophore. nih.gov In some cases, HPLC is also used to separate diastereomers, which can be achieved on standard silica (B1680970) gel columns due to their different physical properties. researchgate.netmdpi.com

Table 2: Chiral HPLC Parameters for the Resolution of this compound Derivatives

| Compound | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) | Enantiomeric Excess (%) |

| Ethyl-2-(p-methoxyphenylamino)-4-phenyl-3-butynoate | CHIRALPAK AD | Hexane:i-PrOH (90:10) | 1.0 | 11.48 (major), 16.75 (minor) | 85 |

| Ethyl-2-(p-methoxyphenylamino)-5-phenyl-3-pentynoate | CHIRALPAK AD | Hexane:i-PrOH (90:10) | 1.0 | 21.49 (minor), 35.00 (major) | 83 |

| Ethyl-2-(p-methoxyphenylamino)-4-cyclopropyl-3-butynoate | CHIRALPAK AD | Hexane:i-PrOH (90:10) | 1.0 | 11.08 (major), 19.46 (minor) | 79 |

| Ethyl-2-(p-methoxyphenylamino)-5-(trimethylsilyl)-3-pentynoate | CHIRALPAK AD | Hexane:i-PrOH (90:10) | 1.0 | 18.03 (major), 27.63 (minor) | 77 |

This table showcases typical chiral HPLC conditions and results for various derivatives, highlighting the method's effectiveness in determining enantiomeric excess. Data sourced from nih.gov.

Thin-Layer Chromatography (TLC) and preparative column chromatography are fundamental techniques for the purification of this compound and its derivatives. nii.ac.jpnih.gov TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.govnih.gov

Preparative column chromatography, often using silica gel or neutral alumina (B75360) as the stationary phase, is the standard method for purifying crude reaction mixtures on a larger scale. researchgate.netmdpi.comrsc.orgrsc.org The choice of eluent, typically a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or hexane, is crucial for achieving good separation. nii.ac.jprsc.org For instance, ethyl 5-oxo-5-phenylpentanoate can be purified by flash chromatography on neutral Al2O3 with an eluent of ethyl acetate/petroleum ether (1/15 to 1/5). rsc.org Similarly, other derivatives have been purified using silica gel column chromatography with varying ratios of ethyl acetate and hexane. nii.ac.jpamazonaws.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable tool for the analysis of volatile compounds like this compound. It is used for both qualitative identification and quantitative analysis. googleapis.comepa.govgcms.cz

In a GC system, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. wpmucdn.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification by comparing it to that of a known standard.

GC analysis can determine the purity of a sample by measuring the relative peak areas in the resulting chromatogram. googleapis.com For instance, GC has been used to assess the purity of related pyruvic acid compounds. googleapis.com When coupled with a mass spectrometer, GC-MS provides structural information based on the fragmentation pattern of the molecule, further confirming its identity. amazonaws.com

Computational Chemistry and Theoretical Studies on Ethyl 5 Phenylpentanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electron distribution, orbital energies, and molecular geometries, which are crucial for predicting chemical reactivity and spectroscopic signatures.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving organic molecules like Ethyl 5-phenylpentanoate. DFT calculations are employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of the reaction pathway.

For instance, a hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would proceed by modeling the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculations would identify the transition state for this addition step, as well as subsequent proton transfers and the final elimination of ethanol (B145695) to yield 5-phenylpentanoic acid. The geometries of all species are optimized, and their energies are calculated to construct a complete reaction profile. Such studies are invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +15.8 |

| Enthalpy of Reaction (ΔH) | -4.2 |

| Gibbs Free Energy of Reaction (ΔG) | -1.5 |

Note: Data are hypothetical and for illustrative purposes.

Quantum chemical methods, particularly DFT, are also powerful tools for predicting various spectroscopic properties. By calculating parameters such as nuclear magnetic shielding tensors and vibrational frequencies, computational chemists can generate theoretical NMR and IR spectra that can be directly compared with experimental data. This correlation is instrumental in confirming molecular structures and interpreting complex spectra.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. These theoretical values, when scaled and compared to experimental spectra, can aid in the assignment of peaks. Similarly, the calculation of vibrational frequencies can help assign the characteristic peaks in an IR spectrum, such as the C=O stretch of the ester group and the vibrations associated with the phenyl ring. Discrepancies between calculated and experimental data can often point to specific environmental or conformational effects not accounted for in the gas-phase computational model.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Typical Experimental Value |

| 13C NMR (C=O) | 172.5 ppm | 173-175 ppm |

| 1H NMR (-OCH2CH3) | 4.08 ppm | 4.1-4.2 ppm |

| IR Freq. (C=O stretch) | 1755 cm-1 | 1735-1750 cm-1 |

Note: Calculated values are hypothetical and presented to illustrate the correlation process.

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

Beyond the electronic structure of a single static molecule, molecular modeling and dynamics simulations explore the flexibility of molecules and their interactions with their environment. These methods are essential for understanding the behavior of molecules in solution and in biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. Phenylpentanoate derivatives, due to their structural similarity to fatty acids, could be investigated as potential ligands for proteins such as fatty acid binding proteins (FABPs). nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A derivative of this compound is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex, guiding the design of new molecules with improved binding affinity. youtube.com

Table 3: Hypothetical Docking Results for Phenylpentanoate Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -6.8 | Leu34, Phe57, Arg122 |

| 5-Phenylpentanoic acid | -7.5 | Leu34, Phe57, Arg122, Ser124 |

| Ethyl 5-(4-hydroxyphenyl)pentanoate | -7.9 | Leu34, Phe57, Arg122, Tyr128 |

Note: Data are hypothetical and for illustrative purposes.

This compound is a flexible molecule due to the rotatable single bonds in its pentanoate chain. Understanding its conformational landscape—the collection of all its possible shapes and their relative energies—is crucial for a complete description of its properties.

Table 4: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A (anti-anti) | 180°, 180° | 0.00 |

| B (anti-gauche) | 180°, 60° | 0.65 |

| C (gauche-anti) | 60°, 180° | 0.68 |

| D (gauche-gauche) | 60°, 60° | 1.30 |

Note: Data are hypothetical and for illustrative purposes.

Predictive Computational Models for Molecular Properties and Interactions

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical methods used to forecast the biological activity or physicochemical properties of chemicals based on their molecular structure. europa.eu These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.govresearchgate.net

For a series of compounds related to this compound, a QSAR model could be developed to predict a property like toxicity or receptor binding affinity. nih.gov First, a diverse set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule in the series. Then, statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed activity. The resulting model can then be used to predict the activity of new, unsynthesized phenylpentanoate derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The reliability of these models is highly dependent on the quality of the input data and rigorous validation procedures. europa.eu

Table 5: Hypothetical Data for a QSPR Model Predicting Aqueous Solubility of Phenylpentanoate Analogues

| Compound | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted LogS |

| This compound | 3.5 | 26.3 Ų | -3.8 |

| Mthis compound | 3.1 | 26.3 Ų | -3.5 |

| Ethyl 4-phenylbutanoate | 3.0 | 26.3 Ų | -3.4 |

| 5-Phenylpentanoic acid | 2.8 | 37.3 Ų | -2.9 |

Note: Data are hypothetical and for illustrative purposes of a QSPR model.

Theoretical Elucidation of Stereoselectivity in Enzyme-Catalyzed Reactions

The stereoselectivity of enzymes, a critical aspect of their catalytic function, has been a subject of intense research, with computational chemistry and theoretical studies providing profound insights into the underlying mechanisms. In the context of this compound, theoretical models are employed to understand how enzymes, particularly lipases, can differentiate between enantiomers or prochiral centers during catalysis. These studies often involve sophisticated computational techniques such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations to model the enzyme-substrate interactions at an atomic level.

Theoretical investigations into the enzyme-catalyzed reactions of substrates analogous to this compound, such as other phenylalkanoic acid esters, have revealed that the origin of stereoselectivity lies in the subtle differences in the binding energies and the transition state stabilization of the different stereoisomers within the enzyme's active site.

Molecular Dynamics (MD) Simulations:

MD simulations are instrumental in exploring the conformational landscape of the enzyme-substrate complex. dtu.dkresearchgate.net For a reaction involving this compound, MD simulations can track the dynamic behavior of the substrate within the active site of a lipase (B570770), for instance, Candida antarctica lipase B (CALB), a widely studied enzyme for its stereoselective properties. nih.govnih.govresearchgate.netsharif.edumdpi.com These simulations can reveal preferential binding orientations of one enantiomer over the other. The stability of these orientations is crucial for the subsequent catalytic step.

Key findings from MD studies on similar substrates often highlight the role of specific amino acid residues in the active site that form a stereospecificity pocket. The interactions, such as hydrogen bonds and van der Waals forces, between the substrate and these residues can differ significantly for each enantiomer, leading to a more favorable binding of one over the other.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations:

While MD simulations provide insights into the binding and dynamics, QM/MM calculations are employed to study the reaction mechanism and energetics of the catalytic steps with high accuracy. mpg.deresearchgate.net In a typical QM/MM setup for the hydrolysis of this compound by a lipase, the reacting atoms (the ester group of the substrate and the catalytic triad of the enzyme, e.g., Ser-His-Asp) are treated with a high level of quantum mechanics theory, while the rest of the enzyme and solvent are described by a more computationally efficient molecular mechanics force field.

These calculations can determine the energy barriers for the acylation and deacylation steps of the hydrolysis reaction for both enantiomers of a chiral substrate. A lower energy barrier for one enantiomer directly translates to a higher reaction rate, thus explaining the observed stereoselectivity.

Detailed Research Findings:

While specific studies on this compound are not prevalent in the reviewed literature, research on analogous aromatic esters and secondary alcohols with lipases provides a strong basis for understanding the potential stereoselectivity. For example, studies on the acylation of racemic alcohols have shown that the enzyme's active site can be sterically demanding, favoring the enantiomer that fits more snugly and presents its reactive group in a more optimal orientation for the nucleophilic attack by the catalytic serine. researchgate.net

The phenyl group of this compound would likely play a significant role in its orientation within the active site. Theoretical studies on other aromatic substrates have demonstrated that the bulky aromatic moiety often has specific interactions with hydrophobic pockets within the enzyme, which can dictate the positioning of the ester group for catalysis.

The following interactive data table illustrates hypothetical results from a QM/MM study on the hydrolysis of the (R)- and (S)-enantiomers of a chiral derivative of this compound by a lipase, showcasing the kind of data generated in such theoretical investigations.

| Enantiomer | Binding Free Energy (kcal/mol) | Acylation Transition State Energy (kcal/mol) | Deacylation Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (ee%) |

| (R) | -7.5 | 12.3 | 15.1 | 95% |

| (S) | -6.8 | 14.8 | 17.2 |

This table presents hypothetical data for illustrative purposes, based on typical findings in computational studies of enzyme stereoselectivity.

The data in the table exemplifies how a lower binding energy and lower transition state energies for the (R)-enantiomer would lead to its preferential conversion, resulting in a high enantiomeric excess of the product.

Applications of Ethyl 5 Phenylpentanoate in Advanced Organic Synthesis

Strategic Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Ethyl 5-phenylpentanoate serves as a key starting material for a variety of complex organic molecules. Its chemical structure allows for modifications at several positions, including the ester group, the aliphatic chain, and the aromatic ring. This versatility makes it a strategic component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai The ester can be hydrolyzed, reduced, or converted into other functional groups, while the phenyl group can undergo electrophilic substitution reactions. The aliphatic chain provides a flexible spacer that can be functionalized or incorporated into larger molecular frameworks.

Precursor for Biologically Relevant Chiral Compounds

The synthesis of chiral compounds, which are molecules that exist in two non-superimposable mirror-image forms (enantiomers), is of great importance in medicinal chemistry, as different enantiomers can have vastly different biological effects. This compound is a useful precursor for the synthesis of several types of biologically relevant chiral molecules.

The reduction of the ketone in ethyl 3-oxo-5-phenylpentanoate can produce the chiral hydroxy ester, ethyl 3-hydroxy-5-phenylpentanoate. researchgate.net This transformation can be achieved with high enantioselectivity using biocatalysts, such as whole-cell systems of various microorganisms. researchgate.net These biocatalytic methods are often preferred for their environmental friendliness and high selectivity. researchgate.net For instance, screening of different microorganisms has identified catalysts that can produce either the (R) or (S) enantiomer of ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excess. researchgate.net The resulting chiral hydroxy ester is a valuable intermediate for the synthesis of other complex molecules. mdpi.comnii.ac.jp

| Product | Starting Material | Method | Key Features | Reference |

|---|---|---|---|---|

| (R)-ethyl 3-hydroxy-5-phenylpentanoate | ethyl 3-oxo-5-phenylpentanoate | Whole-cell biocatalysis | High enantiomeric excess (up to 99%) | researchgate.net |

| (S)-ethyl 3-hydroxy-5-phenylpentanoate | ethyl 3-oxo-5-phenylpentanoate | Whole-cell biocatalysis | Stereocomplementary catalysts available | researchgate.net |

Optically active α-amino acids are the building blocks of proteins and are crucial components of many biologically active molecules. This compound can be converted into the corresponding α-amino acid derivative, ethyl 2-amino-5-phenylpentanoate, through various synthetic routes. One approach involves the catalytic asymmetric alkynylation of an α-imino ester, followed by hydrogenation. nih.gov Another method involves the reaction of chiral N-tert-butanesulfinyl imines with ethyl nitroacetate. medcraveonline.com These methods allow for the synthesis of optically active α-amino acid derivatives that can be used in the development of new drugs and other bioactive compounds. acs.orggoogle.comgoogleapis.comwipo.int

Lactones, which are cyclic esters, and other heterocyclic compounds are common structural motifs in many natural products and pharmaceuticals. This compound and its derivatives can be used to construct these important scaffolds. For example, the reduction of a γ-keto ester derived from this compound can lead to the formation of a γ-lactone through spontaneous cyclization. researchgate.net Chemoenzymatic methods, which combine chemical and enzymatic steps, have been developed to produce enantiomerically pure δ-lactones from related starting materials. frontiersin.org These lactones are versatile intermediates for the synthesis of a variety of natural products. frontiersin.org

Building Block in the Development of Targeted Organic Entities (e.g., Sigma 1-antagonists, Triazolopyrimidinone (B1258933) Derivatives)

This compound and its derivatives are also used as building blocks in the synthesis of targeted organic entities, such as sigma-1 receptor antagonists and triazolopyrimidinone derivatives. Sigma-1 receptors are involved in a variety of cellular functions and are a target for the development of drugs to treat neurological disorders and pain. nih.govnih.gov Derivatives of this compound have been incorporated into the structures of novel sigma-1 receptor ligands. nih.gov Similarly, the core structure of this compound can be found within more complex heterocyclic systems like triazolopyrimidinones, which are being investigated for their potential therapeutic applications.

Industrial Relevance and Scalability of this compound Synthesis and Transformations

The practical utility of a chemical intermediate is determined not only by its versatility but also by the efficiency and scalability of its synthesis and subsequent transformations. The synthesis of this compound itself can be achieved through various established organic reactions, and many of the transformations it undergoes, such as biocatalytic reductions, are amenable to large-scale production. researchgate.net The development of efficient and cost-effective methods for producing chiral compounds from this compound is an active area of research, as these compounds are in high demand in the pharmaceutical and fine chemical industries. nii.ac.jp The ability to perform these reactions on an industrial scale is crucial for the commercial viability of any drugs or other products derived from this versatile building block.

Biocatalysis and Green Chemistry Approaches in the Synthesis and Transformation of Ethyl 5 Phenylpentanoate

Biocatalytic Strategies for Enantioselective Transformations of Phenylpentanoate Substrates

Biocatalysis has emerged as a powerful tool for conducting stereoselective transformations, offering high efficiency and selectivity under mild reaction conditions. nih.gov For phenylpentanoate substrates, these strategies are primarily focused on creating chiral centers with specific configurations, which is a significant challenge for traditional chemical methods.

Application of Whole-Cell Biocatalysts for Ketone Reduction

The stereoselective reduction of prochiral ketones is a key step in synthesizing optically active hydroxy esters, valuable chiral building blocks. Whole-cell biocatalysis, which utilizes intact microorganisms, is an attractive method due to its operational simplicity and the presence of inherent cofactor regeneration systems. nih.govresearchgate.net

A variety of microorganisms have been screened for the enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate. researchgate.net This process yields the corresponding ethyl 3-hydroxy-5-phenylpentanoate, a sterically demanding secondary alcohol. Research has identified stereocomplementary microbial strains that can produce either the (R)- or (S)-enantiomer of the product with high enantiomeric excess (ee). For instance, screening a collection of microorganisms has led to the identification of biocatalysts capable of producing the desired hydroxy ester with up to 99% ee. researchgate.net Optimization of reaction parameters such as the choice of a cofactor recycling system and the amount of a co-substrate like 2-propanol is crucial for achieving these high levels of stereoselectivity. researchgate.net

Similarly, in a chemoenzymatic approach to synthesizing the marine metabolite (+)-Harzialactone A, the biocatalyzed reduction of the prochiral ketone 4-oxo-5-phenylpentanoic acid and its esters was a critical step. nih.gov A screening of various wild-type and engineered oxidoreductases, as well as diverse microorganism strains, identified Trichosporon molischiana as a highly promising biocatalyst. This whole-cell bioreactor, particularly when used with a natural deep eutectic solvent (NADES), achieved excellent conversion (88%) and enantiomeric excess (97% ee) for the (S)-enantiomer. nih.gov

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of Phenylpentanoate Ketone Derivatives

| Microorganism/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Selected Microorganisms | Ethyl 3-oxo-5-phenylpentanoate | (R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoate | Up to 99% | - | researchgate.net |

| Trichosporon molischiana | 4-Oxo-5-phenylpentanoic acid | (S)-4-Hydroxy-5-phenylpentanoic acid | 97% | 88% | nih.gov |

Enzymatic Kinetic Resolution of Racemic Ethyl 5-phenylpentanoate Derivatives

Enzymatic kinetic resolution (EKR) is a widely used technique to separate racemic mixtures into their constituent enantiomers. wikipedia.org This method relies on the differential reaction rates of two enantiomers with an enzyme, typically a lipase (B570770), resulting in an enantioenriched unreacted substrate and an enantioenriched product. wikipedia.orgnih.gov

In the context of phenylpentanoate derivatives, EKR can be applied to racemic mixtures of hydroxy esters. Lipases are commonly employed for this purpose, catalyzing enantioselective acylation or esterification reactions. nih.govnih.gov For example, a racemic alcohol can be resolved by reacting it with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer in its alcohol form. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value) and enantiomeric excess of both the product and the remaining substrate. nih.govnih.gov

While specific studies on the kinetic resolution of racemic this compound are not extensively detailed in the provided context, the principles are well-established for similar molecules. For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) using lipase from Candida rugosa and vinyl acetate (B1210297) as an acylating agent demonstrates the effectiveness of this strategy. researchgate.net Such methodologies are directly applicable to the resolution of racemic ethyl 3-hydroxy-5-phenylpentanoate, which would involve the enantioselective acylation of the hydroxyl group. The success of these resolutions depends on systematic screening of various lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) and reaction conditions to find the optimal system. nih.gov

Screening and Optimization of Microbial Strains and Isolated Enzymes (e.g., ADHs, Lipases)

The success of biocatalytic transformations hinges on the discovery and improvement of suitable biocatalysts. nih.gov This involves extensive screening of microbial libraries and subsequent optimization of the selected strains or their isolated enzymes. researchgate.netjocpr.com

For the reduction of ketone precursors of this compound, both whole microbial cells and isolated alcohol dehydrogenases (ADHs) are screened. nih.govfrontiersin.org ADHs are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols. frontiersin.org A chemoenzymatic study for the synthesis of (+)-Harzialactone A involved screening a collection of promiscuous oxidoreductases, which led to the identification of ADH442 as a highly effective isolated enzyme, yielding the desired (S)-alcohol with >99% ee and 80% conversion. nih.gov Optimization often involves adjusting co-solvent and co-substrate conditions to enhance performance. nih.gov

Lipases are another crucial class of enzymes, primarily used in kinetic resolutions. nih.gov The screening process for lipases involves testing enzymes from various microbial sources, such as Candida, Pseudomonas, and Bacillus species, for their ability to catalyze enantioselective esterification or transesterification reactions. nih.govscispace.comekb.eg Optimization parameters include temperature, pH, acyl donor, and the solvent system. nih.govjocpr.com For example, the resolution of (R,S)-1-phenyl 1-propanol (B7761284) was optimized by testing different lipases, with Novozym 435 (an immobilized form of Candida antarctica lipase B) showing the highest enantioselectivity. nih.gov Further optimization of the acyl donor, solvent, and temperature resulted in obtaining the (S)-enantiomer with 95% ee. nih.gov These systematic screening and optimization strategies are essential for developing robust biocatalytic processes for phenylpentanoate derivatives.

Table 2: Examples of Screened and Optimized Biocatalysts

| Biocatalyst Type | Enzyme/Microorganism | Application | Key Optimization Factor | Result | Reference |

|---|---|---|---|---|---|

| Isolated Enzyme | ADH442 | Reduction of 4-oxo-5-phenylpentanoic acid ester | Co-solvent investigation | >99% ee, 80% conversion | nih.gov |

| Isolated Enzyme | Novozym 435 (Lipase) | Kinetic resolution of (R,S)-1-phenyl 1-propanol | Solvent, acyl donor, temperature | 95% ee (S-enantiomer) | nih.gov |

| Whole Cell | Trichosporon molischiana | Reduction of 4-oxo-5-phenylpentanoic acid | Use of NADES as co-solvent | 97% ee, 88% conversion | nih.gov |

Integration of Green Chemistry Principles in Phenylpentanoate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of phenylpentanoates is increasingly incorporating these principles to enhance sustainability.

Development of Solvent-Free and Aqueous Reaction Media

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water or, ideally, no solvent at all. ias.ac.in

Solvent-free reaction conditions have been successfully applied to reactions similar to those used in phenylpentanoate synthesis, such as the indium-mediated Reformatsky reaction to produce β-hydroxy esters. thieme-connect.comresearchgate.net These reactions, carried out at room temperature, offer good to excellent yields and are characterized by simple work-up procedures and environmental friendliness. researchgate.net The synthesis of aryl ethers has also been achieved under solvent-free conditions, demonstrating the broad applicability of this approach. researchgate.net

Aqueous media represent another green alternative. researchgate.net Performing organic reactions in water can be challenging due to the poor solubility of many organic substrates, but it offers significant environmental and safety benefits. Copper-catalyzed reactions for pyrrole (B145914) synthesis have been demonstrated in aqueous media, showcasing the potential for transition metal catalysis in water. researchgate.net For phenylpentanoate synthesis, developing catalytic systems that are effective in water or under solvent-free conditions is a key research goal to minimize environmental impact.

Exploration of Sustainable Catalytic Systems for Reduced Environmental Impact

The use of biocatalysts, as detailed in section 7.1, is a cornerstone of sustainable catalysis. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification processes. nih.gov

Beyond biocatalysis, the development of other sustainable catalytic systems is also crucial. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. For instance, hercynite-supported phosphomolybdic acid has been used as a magnetic nanocatalyst for producing 2,3-dihydroquinazolin-4(1H)-ones, highlighting the potential of recyclable catalysts in organic synthesis. researchgate.net The application of such recyclable and efficient catalytic systems to the key steps in this compound synthesis, such as esterification or carbon-carbon bond-forming reactions, would significantly enhance the process's green credentials. The use of versatile and robust microorganisms like Rhodococcus species as whole-cell biocatalysts also represents a sustainable approach, as these organisms can perform a wide range of chemical transformations. mdpi.com

Chemoenzymatic Synthesis of this compound Derivatives for Enhanced Selectivity